Tert-butyl 2-(cyclopropylamino)-5-methylbenzoate
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Overview
Description
Tert-butyl 2-(cyclopropylamino)-5-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(cyclopropylamino)-5-methylbenzoate typically involves the esterification of 2-(cyclopropylamino)-5-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 2-(cyclopropylamino)-5-methylbenzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: New esters, amides.
Scientific Research Applications
Chemistry: Tert-butyl 2-(cyclopropylamino)-5-methylbenzoate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopropylamino groups on biological activity. It may serve as a model compound for investigating enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(cyclopropylamino)-5-methylbenzoate involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, potentially inhibiting or activating their functions. The tert-butyl ester group may influence the compound’s solubility and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Tert-butyl 2-(amino)-5-methylbenzoate: Similar structure but lacks the cyclopropyl group.
Tert-butyl 2-(cyclopropylamino)-benzoate: Similar structure but lacks the methyl group.
Methyl 2-(cyclopropylamino)-5-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.
Uniqueness: Tert-butyl 2-(cyclopropylamino)-5-methylbenzoate is unique due to the combination of the tert-butyl ester group, cyclopropylamino group, and methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl 2-(cyclopropylamino)-5-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-5-8-13(16-11-6-7-11)12(9-10)14(17)18-15(2,3)4/h5,8-9,11,16H,6-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHJRANICVTWHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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